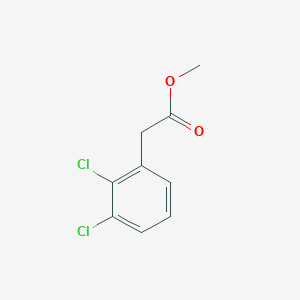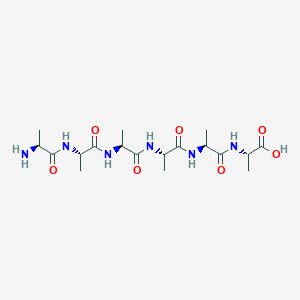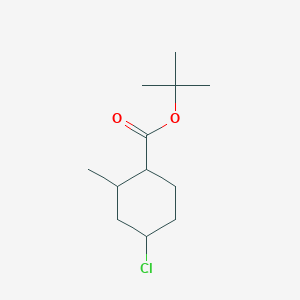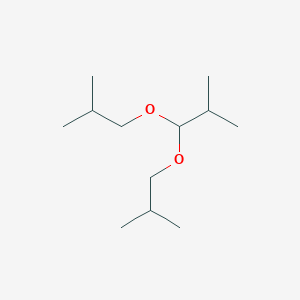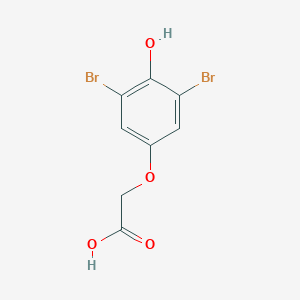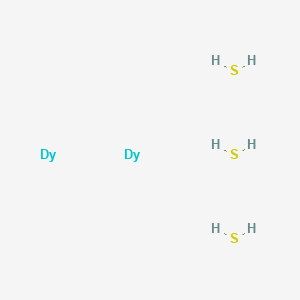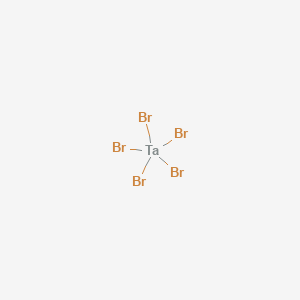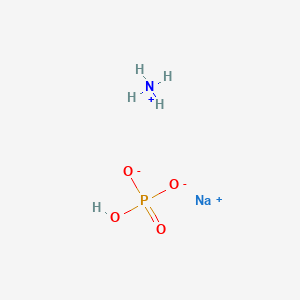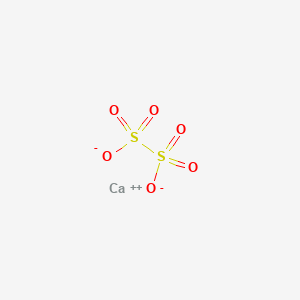
Calcium dithionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium dithionate is a chemical compound with the molecular formula Ca(OH)2S2O6. It is a white crystalline solid that is commonly used in laboratory experiments and scientific research. Calcium dithionate has several applications in the field of chemistry and biochemistry due to its unique properties and mechanisms of action.
Mécanisme D'action
The mechanism of action of calcium dithionate involves the formation of a complex with the enzyme xanthine oxidase. This complex inhibits the activity of the enzyme, preventing the production of ROS. Additionally, calcium dithionate has been shown to have antioxidant properties, further reducing the production of ROS in the body.
Biochemical and Physiological Effects:
Calcium dithionate has several biochemical and physiological effects that make it a useful compound in scientific research. It has been shown to reduce oxidative stress in the body, which can help to prevent cellular damage and reduce the risk of developing certain diseases. Additionally, calcium dithionate has been shown to have anti-inflammatory properties, which can help to reduce inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
Calcium dithionate has several advantages for use in laboratory experiments. It is a relatively stable compound that can be easily synthesized and purified. Additionally, it has a well-characterized mechanism of action, making it useful for studying the effects of ROS and oxidative stress on cellular processes.
However, there are also some limitations to the use of calcium dithionate in laboratory experiments. It can be difficult to work with due to its low solubility in water, and it may not be suitable for use in certain types of experiments.
Orientations Futures
There are several future directions for research on calcium dithionate. One area of interest is the development of new compounds that can mimic the effects of calcium dithionate on xanthine oxidase and other enzymes involved in ROS production. Additionally, there is interest in studying the effects of calcium dithionate on other cellular processes, such as apoptosis and autophagy.
Conclusion:
Calcium dithionate is a useful compound for scientific research due to its unique properties and mechanisms of action. It has several applications in the field of biochemistry and has been shown to have beneficial effects on cellular processes. Further research is needed to fully understand the potential of calcium dithionate and its role in the prevention and treatment of disease.
Méthodes De Synthèse
Calcium dithionate can be synthesized by reacting calcium hydroxide with sulfur dioxide in the presence of oxygen. The reaction is as follows:
Ca(OH)2 + 2SO2 + O2 → Ca(OH)2S2O6
Applications De Recherche Scientifique
Calcium dithionate has been extensively used in scientific research for its ability to inhibit the activity of certain enzymes. It has been shown to inhibit the activity of xanthine oxidase, an enzyme that plays a role in the production of reactive oxygen species (ROS) in the body. ROS are known to cause cellular damage and have been implicated in the development of several diseases, including cancer and cardiovascular disease.
Propriétés
Numéro CAS |
13812-88-9 |
|---|---|
Nom du produit |
Calcium dithionate |
Formule moléculaire |
CaO6S2 |
Poids moléculaire |
200.2 g/mol |
InChI |
InChI=1S/Ca.H2O6S2/c;1-7(2,3)8(4,5)6/h;(H,1,2,3)(H,4,5,6)/q+2;/p-2 |
Clé InChI |
XJFPIMNKQGXREL-UHFFFAOYSA-L |
SMILES |
[O-]S(=O)(=O)S(=O)(=O)[O-].[Ca+2] |
SMILES canonique |
[O-]S(=O)(=O)S(=O)(=O)[O-].[Ca+2] |
Autres numéros CAS |
13812-88-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




